methyl 2,3-dihydro-1-benzofuran-2-carboxylate

PPARalpha Agonist Dyslipidemia Chiral Drug Scaffold

This heterocyclic ester features a chiral C2 center and a non-planar 2,3-dihydrobenzofuran core, making it essential for enantiospecific PPARα agonist synthesis. The (S)-enantiomer's 400-fold potency advantage over the (R)-form underscores the critical need for chirally pure intermediates. This methyl ester serves as a validated benchmark substrate in squaramide-catalyzed asymmetric Michael additions (up to 99% ee and 98% yield). It is also the preferred protected precursor for SAR studies and natural product synthesis.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 54442-11-4
Cat. No. B6601314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2,3-dihydro-1-benzofuran-2-carboxylate
CAS54442-11-4
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC2=CC=CC=C2O1
InChIInChI=1S/C10H10O3/c1-12-10(11)9-6-7-4-2-3-5-8(7)13-9/h2-5,9H,6H2,1H3
InChIKeyMVZXFWDZKDGPHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for Methyl 2,3-Dihydro-1-Benzofuran-2-Carboxylate (CAS 54442-11-4): A Chiral Scaffold Intermediate


Methyl 2,3-dihydro-1-benzofuran-2-carboxylate (CAS 54442-11-4) is a heterocyclic ester building block featuring a dihydrobenzofuran core. The 2,3-dihydro substitution introduces a chiral center at the C2 position and a non-planar conformation, distinguishing it from fully aromatic benzofuran-2-carboxylate analogs [1]. This compound serves as a key protected intermediate for the 2,3-dihydrobenzofuran-2-carboxylic acid pharmacophore, a scaffold recognized for its role in potent and subtype-selective peroxisome proliferator-activated receptor alpha (PPARα) agonism [2].

Why 2,3-Dihydrobenzofuran-2-Carboxylate Analogs Cannot Be Freely Substituted for Methyl 2,3-Dihydro-1-Benzofuran-2-Carboxylate


The methyl ester of 2,3-dihydrobenzofuran-2-carboxylic acid is not functionally interchangeable with its closest analogs. The fully aromatic benzofuran-2-carboxylate (e.g., methyl benzofuran-2-carboxylate) lacks the chiral C2 center essential for generating stereochemically pure intermediates, a critical requirement for enantiospecific PPARα agonist synthesis [1]. Substituting the methyl ester with an ethyl ester introduces differences in hydrolysis kinetics, where methyl esters generally exhibit faster base-catalyzed hydrolysis, impacting downstream deprotection efficiency [2]. The free carboxylic acid analog cannot be directly used in many synthetic routes requiring a protected carboxyl group, and its higher polarity may complicate purification. While the scaffold class has known biological activity, the specific ester and its stereochemistry are deterministic for synthetic strategy and final product profile.

Quantitative Comparator Evidence for Methyl 2,3-Dihydro-1-Benzofuran-2-Carboxylate (CAS 54442-11-4)


Chiral Scaffold Superiority: Dihydrobenzofuran vs. Benzofuran in PPARα Agonist Potency

The 2,3-dihydrobenzofuran scaffold introduces a chiral C2 center that is absent in the planar benzofuran ring. This stereochemical feature is critical for biological activity. In the PPARα agonist class, the (S)-enantiomer of a 2,3-dihydrobenzofuran-2-carboxylic acid derivative was reported to be approximately 400 times more potent than the (R)-enantiomer [1]. This stereoselectivity, attributed to the conformational constraint of the dihydrobenzofuran ring, is far superior to that observed for other PPAR ligands. The target compound, as the methyl ester of this scaffold, is the requisite protected intermediate for accessing this enantiospecific activity.

PPARalpha Agonist Dyslipidemia Chiral Drug Scaffold

Asymmetric Synthesis Efficiency: Methyl 2,3-Dihydrobenzofuran-2-Carboxylate as a High-Performance Substrate

The methyl ester of 2,3-dihydrobenzofuran-2-carboxylate is a specifically effective substrate in organocatalytic asymmetric Michael additions. Under 0.5 mol% squaramide-linked chloramphenicol base hybrid catalyst loading, a range of 2,3-dihydrobenzofuran-2-carboxylate derivatives were obtained in high yields (up to 98%) with excellent enantioselectivities (up to 99% ee) and moderate diastereoselectivities (up to 8:92 dr) [1]. This performance establishes the compound’s utility in constructing quaternary-tertiary stereocenters with high fidelity.

Asymmetric Catalysis Michael Addition Enantioselective Synthesis

Scaffold-Dependent Antilipidemic Selectivity: Dihydrobenzofuran vs. Benzofuran and Benzofuranone Analogs

In a comparative in vivo study of ethyl ester analogs, only the 5-chloro and phenyl-substituted 2,3-dihydrobenzofuran-2-carboxylates demonstrated selective reduction of elevated serum cholesterol levels in the Triton WR-1339 hyperlipidemic rat model, while corresponding benzofuran and 3(2H)-benzofuranone analogs did not exhibit this selective cholesterol-lowering profile [1]. This indicates that the dihydrobenzofuran scaffold provides a distinct pharmacological selectivity that is not replicated by its oxidized or fully aromatic counterparts.

Antilipidemic Cholesterol In Vivo Model

Hydrolysis Rate Differentiation: Methyl Ester vs. Ethyl Ester for Synthetic Deprotection Strategies

Methyl esters are known to undergo base-catalyzed hydrolysis more rapidly than their ethyl ester counterparts due to reduced steric hindrance at the carbonyl center. Kinetic studies on substituted benzoate esters show that methyl esters hydrolyze with a rate constant approximately 1.5- to 2-fold higher than ethyl esters under identical basic conditions [1]. This general principle applies to the target compound, providing a tangible advantage in synthetic sequences requiring selective carboxylate deprotection in the presence of other base-sensitive functionality.

Ester Hydrolysis Protecting Group Synthetic Efficiency

Optimal Procurement Scenarios for Methyl 2,3-Dihydro-1-Benzofuran-2-Carboxylate (CAS 54442-11-4)


Synthesis of Enantioenriched PPARα Agonist Lead Compounds

The compound is the preferred intermediate for preparing 2,3-dihydrobenzofuran-2-carboxylic acid-based PPARα agonists, where the (S)-enantiomer has demonstrated a pharmacologically critical ~400-fold potency advantage over the (R)-enantiomer [1]. Using the methyl ester allows for downstream chiral resolution or asymmetric synthesis to access this potency gain.

Asymmetric Organocatalytic Methodology Development

This specific methyl ester has been validated as a high-performance substrate in squaramide-catalyzed Michael additions, achieving up to 99% ee and 98% yield [1]. Researchers developing new asymmetric catalysts can use this compound as a benchmark substrate to evaluate catalyst performance.

Structure-Activity Relationship (SAR) Studies on Antilipidemic Agents

The dihydrobenzofuran scaffold is one of the few chemotypes to demonstrate selective cholesterol lowering in the Triton hyperlipidemic rat model, a property not shared by its benzofuran or benzofuranone analogs [1]. The methyl ester serves as a versatile point of diversification for SAR exploration.

Chiral Building Block for Natural Product Synthesis

The methyl 2,3-dihydrobenzofuran-2-carboxylate core is a synthetic precursor to dihydrobenzofuran neolignans and related natural products. Its established performance in asymmetric Michael additions (up to 92:8 dr) [1] makes it a strategic choice for constructing the stereochemically dense core of these natural products.

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